molecular formula C12H17ClN2O2S B1401321 2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine CAS No. 1316225-12-3

2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine

Cat. No.: B1401321
CAS No.: 1316225-12-3
M. Wt: 288.79 g/mol
InChI Key: VWMYYIMHPZLFTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine”, there are general methodologies for the synthesis of substituted pyridines . For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

  • Ligand for Metal Coordination : A study by Jacobs et al. (2013) explored the molecular and supramolecular structures of derivatives including N-[2-(pyridin-2-yl)ethyl]methanesulfonamide, which is structurally similar to the compound . These compounds form hydrogen-bonded dimers and are involved in intermolecular π-π stacking, highlighting their potential as ligands in metal coordination (Jacobs, Chan, & O'Connor, 2013).

  • Pharmacological Evaluation of Pyridine Analogs : Patel and Patel (2012) characterized new pyridine analogs, including compounds structurally related to 2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine. These compounds exhibited inhibitory activity against various gram-positive and gram-negative bacteria, indicating their potential pharmacological applications (Patel & Patel, 2012).

  • Electrooptic Film Fabrication : Facchetti et al. (2006) synthesized new dibranched, heterocyclic "push-pull" chromophores, including compounds with pyridine and pyrrolidinyl groups. These compounds were used for covalent self-assembly in thin-film microstructure and nonlinear optical response studies, demonstrating their application in electrooptic film fabrication (Facchetti et al., 2006).

  • Transfer Hydrogenation Catalysts : Research by Ruff et al. (2016) on N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, similar to the compound , showed that these ligands can be used in air-stable complexes for efficient transfer hydrogenation of various substrates. This highlights their potential as catalysts in organic synthesis (Ruff, Kirby, Chan, & O'Connor, 2016).

  • Synthesis of Functionalized Pyrrolidines : Durrat et al. (2008) described the synthesis of 3-(chloro- or methanesulfonyloxy)pyrrolidines from 2-(α-hydroxyalkyl)azetidines using methanesulfonyl chloride. This work contributes to the understanding of pyrrolidine chemistry and offers a route to functionalized pyrrolidines (Durrat, Sanchez, Couty, Evano, & Marrot, 2008).

  • Asymmetric Allylic Alkylations : Uenishi and Hamada (2001) prepared enantiomerically pure pyridine–phosphine ligands, demonstrating their use in asymmetric allylic alkylations. This study shows the potential of such compounds in stereoselective organic synthesis (Uenishi & Hamada, 2001).

Future Directions

While specific future directions for “2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine” are not mentioned, there is ongoing research into the development of organic compounds containing fluorine, which have found applications in the agrochemical, pharmaceutical, and functional materials fields . Additionally, the development of new pyrrolidine compounds with different biological profiles is a current area of interest .

Properties

IUPAC Name

2-chloro-5-[2-(1-methylsulfonylpyrrolidin-2-yl)ethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-8-2-3-11(15)6-4-10-5-7-12(13)14-9-10/h5,7,9,11H,2-4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMYYIMHPZLFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1CCC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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